molecular formula C15H17N3O3S B2443063 N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2194848-09-2

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2443063
CAS No.: 2194848-09-2
M. Wt: 319.38
InChI Key: ABBPPOZWPCCHHX-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylpyrimidine moiety linked to a methoxybenzenesulfonamide group, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxybenzenesulfonamide group is then introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of its anti-cancer activity, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific disciplines .

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-21-13-4-6-14(7-5-13)22(19,20)18-9-12-8-15(11-2-3-11)17-10-16-12/h4-8,10-11,18H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBPPOZWPCCHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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